Product packaging for Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile(Cat. No.:CAS No. 62249-52-9)

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

Cat. No.: B12792431
CAS No.: 62249-52-9
M. Wt: 158.20 g/mol
InChI Key: XNFWRFPWBZBKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS 62249-52-9) is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This compound features a rigid bicyclo[2.2.2]octene scaffold functionalized with two nitrile groups, making it a valuable intermediate in advanced organic synthesis and materials science research. Its primary research application is as a key synthetic building block, particularly in the preparation of pharmaceuticals and other fine chemicals . The distinct stereochemistry of the bicyclic framework, as discussed in related literature on disubstituted bicyclo[2.2.2]oct-2-enes, makes it a subject of interest for studying stereoselective reactions and molecular properties . The compound's two nitrile groups offer versatile chemical handles for further transformation, including hydrolysis to carboxylic acids or reduction to amines, enabling the construction of more complex molecular architectures. This product is intended for research and development purposes only and is not classified as a medicinal or edible product. It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B12792431 Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile CAS No. 62249-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62249-52-9

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

InChI

InChI=1S/C10H10N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-10H,3-4H2

InChI Key

XNFWRFPWBZBKIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2C#N)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for Bicyclo 2.2.2 Oct 5 Ene 2,3 Dicarbonitrile

Diels-Alder Cycloaddition Approaches

The [4+2] cycloaddition, or Diels-Alder reaction, stands as the cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton. ucalgary.ca This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. ucalgary.ca

Diene and Dienophile Selection for Dicarbonitrile Formation

The formation of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is achieved through the reaction of 1,3-cyclohexadiene (B119728) as the diene with a dienophile containing two nitrile groups. The diene, 1,3-cyclohexadiene, is conformationally locked in the reactive s-cis geometry, which is a prerequisite for the Diels-Alder reaction. libretexts.org

The choice of dienophile is critical for introducing the dicarbonitrile functionality. The two primary candidates are fumaronitrile (B1194792) (trans-1,2-dicyanoethylene) and maleonitrile (B3058920) (cis-1,2-dicyanoethylene). The electron-withdrawing nature of the nitrile groups activates the dienophile, facilitating the reaction. ucalgary.ca The reaction of 1,3-butadiene (B125203) with maleonitrile has been reported, highlighting the feasibility of using dinitriles in Diels-Alder reactions. ucalgary.ca

Table 1: Reactants for the Synthesis of this compound

Reactant TypeChemical NameStructure
Diene1,3-CyclohexadieneC6H8
DienophileFumaronitrileC4H2N2
DienophileMaleonitrileC4H2N2

Thermal Diels-Alder Cycloadditions

The Diels-Alder reaction can be initiated by thermal means, where the reactants are heated together, often in a suitable solvent. While specific experimental data for the thermal cycloaddition of 1,3-cyclohexadiene with fumaronitrile or maleonitrile is not extensively detailed in the reviewed literature, general principles suggest that the reaction would proceed to form the desired bicyclic adduct. The reaction of substituted 1,3-cyclohexadienes with maleic anhydride (B1165640), a related dienophile, proceeds upon heating, indicating the viability of thermal conditions. researchgate.netresearchgate.net The reaction is typically thermodynamically favorable due to the conversion of two weaker π-bonds into two stronger σ-bonds. ucalgary.ca

Lewis Acid Catalyzed Diels-Alder Reactions

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts. mdpi.comnih.gov Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinate to the electron-withdrawing groups of the dienophile, in this case, the nitrile groups. rsc.orgresearchgate.net This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. nih.govnih.gov Lewis acid catalysis often allows the reaction to proceed at lower temperatures and can improve the endo/exo selectivity. researchgate.netnih.govmdpi.com For instance, various Lewis acids have been employed to catalyze the Diels-Alder reaction of 1,3-cyclohexadiene with other dienophiles. nih.gov

Table 2: Potential Lewis Acid Catalysts for the Synthesis of this compound

Lewis Acid CatalystPotential Effect
Aluminum Chloride (AlCl₃)Rate acceleration, increased endo-selectivity
Zinc Chloride (ZnCl₂)Rate acceleration, increased endo-selectivity
Boron Trifluoride (BF₃)Rate acceleration, increased endo-selectivity
Titanium Tetrachloride (TiCl₄)Rate acceleration, increased endo-selectivity

Stereocontrol in Diels-Alder Cycloadditions (endo/exo selectivity)

The Diels-Alder reaction between a cyclic diene and a substituted dienophile can result in two diastereomeric products: the endo and exo adducts. The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the bicyclic system, is generally the kinetically favored product. libretexts.orgyoutube.com This preference, known as the Alder-endo rule, is attributed to secondary orbital interactions between the p-orbitals of the diene and the dienophile in the transition state.

Conversely, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. The reaction of 1,3-butadiene with maleonitrile has been shown to yield a mixture of endo and exo products, with the ratio being dependent on the reaction conditions. ucalgary.ca Under kinetic control (lower temperatures), the endo product is expected to predominate, while under thermodynamic control (higher temperatures), the more stable exo product may be favored. Lewis acid catalysis often enhances the formation of the endo adduct. researchgate.net

Double Diels-Alder Cycloaddition Strategies

While less common for the synthesis of this specific target, double Diels-Alder reactions can be a powerful tool for the rapid construction of complex polycyclic systems. This strategy would involve a diene that can react with two equivalents of a dienophile, or a molecule containing both diene and dienophile moieties that can undergo an intramolecular followed by an intermolecular cycloaddition. For the synthesis of this compound, a hypothetical approach could involve a precursor that, upon a specific transformation, generates a system capable of undergoing a double cycloaddition to form the bicyclic dinitrile structure. However, specific examples of this strategy being applied to the synthesis of the title compound are not prominent in the surveyed literature.

Alternative Cycloaddition Pathways

Beyond the conventional Diels-Alder reaction, other cycloaddition strategies could potentially be employed for the synthesis of the bicyclo[2.2.2]octane core. These might include higher-order cycloadditions or stepwise ionic or radical pathways that ultimately lead to the same bicyclic framework. For instance, the reaction of dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate with tetracyanoethylene (B109619) has been reported to yield a complex adduct, suggesting that highly activated dienophiles can lead to unique cycloaddition products. cdnsciencepub.com However, for the specific synthesis of this compound, these alternative pathways are not as well-established or synthetically straightforward as the Diels-Alder approach.

Table of Compounds

Chemical Name
This compound
1,3-Cyclohexadiene
Fumaronitrile
Maleonitrile
Maleic anhydride
Aluminum chloride
Zinc chloride
Boron trifluoride
Titanium tetrachloride
Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate
Tetracyanoethylene

Functional Group Transformations for Nitrile Introduction

The introduction of nitrile functionalities onto the bicyclo[2.2.2]octene core is a critical aspect of its synthesis. This is often achieved by transforming more accessible functional groups, such as those derived from carboxylic acids, or by constructing the ring system and nitrile groups simultaneously through multi-component reactions.

Conversion from Carboxylic Acid Derivatives (e.g., Anhydrides)

A primary and well-established route to this compound begins with its corresponding anhydride precursor, endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. nih.gov This anhydride is typically synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride. researchgate.net The conversion of the anhydride to the dinitrile is a two-step process involving the formation of a diamide (B1670390) intermediate followed by dehydration.

A similar transformation has been documented for related cyclic diamides. For instance, 1,3-Cyclohexadiene-1,4-dicarboxamide can be converted to 1,3-cyclohexadiene-1,4-dicarbonitrile by refluxing in thionyl chloride for 18 hours, achieving a high yield. cdnsciencepub.com This method of using a dehydrating agent like thionyl chloride represents a standard chemical strategy for converting amides to nitriles and is applicable to the synthesis of the target compound from its diamide derivative.

Table 1: Example of Dinitrile Synthesis from a Diamide Precursor This table illustrates a representative conversion of a diamide to a dinitrile, a key step in transforming carboxylic acid derivatives.

Starting Material Reagent Conditions Product Yield Reference

Nitrile Group Formation via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for synthesizing complex molecules in a single step. This strategy can be employed to construct nitrogen-containing bicyclic systems. An unprecedented metal-free, six-step domino reaction has been developed that utilizes simple aldehydes and malononitrile (B47326) to generate carbobicyclic structures. d-nb.info

This domino process, typically catalyzed by imidazole, involves a sequence of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclizations to form the complex bicyclic framework. d-nb.info While this specific reaction produces substituted bicyclo[2.2.2]octan-2-imine derivatives rather than the exact target dinitrile, it demonstrates a powerful strategy for forming the core bicyclic structure with appended nitrile groups from simple, acyclic precursors in one pot. d-nb.info The scope of the reaction has been explored with various aliphatic aldehydes. d-nb.info

Table 2: Substrate Scope for Imidazole-Catalyzed Multi-Step Domino Reaction This table showcases the versatility of the multi-component reaction with different aldehydes to form complex bicyclic systems.

Entry Aldehyde Catalyst Product(s) Total Yield (%) Reference
1 Phenylacetaldehyde Imidazole Azabicycle and Carbobicycle 65 d-nb.info
2 Propanal Imidazole Azabicycle and Carbobicycle 50 d-nb.info
3 Butanal Imidazole Azabicycle and Carbobicycle 41 d-nb.info

Chemo-enzymatic and Enantioselective Synthetic Routes for Related Scaffolds

Chemo-enzymatic methods combine chemical synthesis with biological catalysis to produce enantiomerically pure compounds, which are valuable as chiral building blocks. researchgate.net For scaffolds related to this compound, chemo-enzymatic routes have been successfully developed. A practical approach for preparing homochiral bicyclo[2.2.2]octane-2,5-dione, a precursor to useful chiral diene ligands, utilizes a key lipase-catalyzed resolution step. nih.govacs.org

The general strategy involves a chemical synthesis, such as a Diels-Alder reaction, to create a racemic mixture of a bicyclic intermediate. acs.orgacs.org This racemic product, for example an enol acetate (B1210297) derivative, is then subjected to enzymatic resolution using immobilized lipases. acs.org Through careful screening of enzymes, immobilization materials, and solvents, enantiocomplementary biotransformations can be identified, providing access to either enantiomer of the desired chiral product. acs.orgrsc.org This approach has been used to synthesize highly functionalized bicyclo[2.2.2]octene derivatives that serve as versatile chiral building blocks for natural product synthesis. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes are highly dependent on the optimization of reaction conditions.

For functional group transformations, such as the conversion of a diamide to a dinitrile, key parameters include the choice of dehydrating agent (e.g., thionyl chloride), reaction temperature, and duration. The reported 89.8% yield for the synthesis of 1,3-cyclohexadiene-1,4-dicarbonitrile is the result of such optimized conditions. cdnsciencepub.com

In multi-component reactions, optimization is crucial for achieving good yields and selectivity. Studies on the synthesis of 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives, for example, involved the screening of various solvents and catalyst loadings. researchgate.net It was found that a mixture of ethanol (B145695) and water was the optimal solvent system, and the reaction proceeded efficiently at ambient temperature with a catalytic amount of N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA). researchgate.net

Table 3: Optimization of MCR Conditions for Dinitrile Synthesis This table demonstrates the process of optimizing solvent and catalyst loading for a multi-component reaction to enhance yield.

Entry Catalyst (mol%) Solvent Time (h) Yield (%) Reference
1 None EtOH/H₂O 24 10 researchgate.net
2 TBBDA (5) H₂O 12 70 researchgate.net
3 TBBDA (5) EtOH 10 85 researchgate.net
4 TBBDA (5) CH₃CN 12 75 researchgate.net
5 TBBDA (5) EtOH/H₂O 6 94 researchgate.net

For chemo-enzymatic syntheses, optimization focuses on enhancing enantioselectivity. This includes the screening of different lipases, the material used for enzyme immobilization, and the solvent system to find the ideal conditions for resolving the racemic mixture. acs.org

Reaction Mechanisms and Kinetics of Bicyclo 2.2.2 Oct 5 Ene 2,3 Dicarbonitrile and Analogues

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The bicyclo[2.2.2]octene framework is a rigid system that is well-suited for studying various types of pericyclic reactions.

Diels-Alder Mechanism Elucidation

The synthesis of the bicyclo[2.2.2]octene core, such as that in Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, is classically achieved through a [4+2] cycloaddition known as the Diels-Alder reaction. In the case of the target molecule, this involves the reaction of 1,3-cyclohexadiene (B119728) with a dienophile. For this compound, the dienophile is fumaronitrile (B1194792).

The Diels-Alder reaction is a concerted, stereospecific cycloaddition. The reaction between a 1,3-diene and a dienophile proceeds through a single, cyclic transition state. The stereochemistry of the reactants is retained in the product. For instance, the reaction of 1,3-cyclohexadiene with a trans-dienophile like fumaronitrile results in a product with a specific stereochemistry.

The reaction rate and selectivity of Diels-Alder reactions can be significantly influenced by catalysts. Lewis acids are commonly employed to accelerate these reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

ReactantsDienophileConditionsProduct
1,3-CyclohexadieneFumaronitrileThermalThis compound
1,3-CyclohexadieneMaleic anhydride (B1165640)ThermalBicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Retro-Diels-Alder Reactions

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a thermal fragmentation of a cyclohexene-type ring into a 1,3-diene and a dienophile. For bicyclo[2.2.2]octene derivatives, this reaction involves the extrusion of a volatile dienophile, such as ethylene, upon heating. The stability of the bicyclo[2.2.2]octene ring system makes it an excellent platform for studying the kinetics and mechanism of this fragmentation.

Studies on bicyclo[2.2.2]octene derivatives have shown that the rate of the retro-Diels-Alder reaction is sensitive to the nature of the substituents on the bicyclic framework. Electron-withdrawing groups, such as the nitrile groups in this compound, are expected to influence the activation energy of this process. The reaction is typically unimolecular and follows first-order kinetics.

The driving force for the retro-Diels-Alder reaction is often the formation of a stable aromatic molecule. For instance, bicyclo[2.2.2]octa-2,5,7-triene derivatives readily undergo a retro-Diels-Alder reaction to form benzene (B151609) and an alkyne.

Cope Rearrangements and Chiroptical Properties of Transition States

The Cope rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of a 1,5-diene. While this compound itself is not a 1,5-diene, its analogues can be designed to undergo this rearrangement. For example, divinyl-substituted bicyclo[2.2.2]octane systems can potentially undergo a Cope rearrangement.

Computational studies on related bicyclic systems have been instrumental in understanding the chiroptical properties of the transition states of Cope rearrangements. The geometry of the transition state, which can adopt a chair-like or a boat-like conformation, dictates the stereochemical outcome of the reaction. The rigid bicyclo[2.2.2]octane framework can be used to control the conformational preferences of the transition state, thereby influencing the product distribution.

The chiroptical properties, such as circular dichroism, of the transition states can be predicted using quantum chemical calculations, providing insights into the reaction mechanism and the factors that control stereoselectivity.

Ene Reactions

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant (the ene) to another (the enophile), accompanied by a reorganization of the pi bonds. Bicyclo[2.2.2]octene derivatives can participate in ene reactions, either as the ene component (if they possess an allylic hydrogen) or as the enophile (reacting at the double bond).

Intramolecular ene reactions of bicyclo[2.2.2]octene derivatives have been utilized in the synthesis of complex polycyclic molecules. The rigid bicyclic framework can pre-organize the reacting partners, facilitating the intramolecular reaction and leading to high stereoselectivity. For example, an appropriately substituted bicyclo[2.2.2]octene can undergo an intramolecular ene reaction to form a new ring system.

Thermal Reactivity and Decomposition Pathways

Beyond pericyclic reactions, bicyclo[2.2.2]octene derivatives can undergo other thermal transformations. The decomposition pathways are highly dependent on the substitution pattern and the reaction conditions.

For this compound, in addition to the retro-Diels-Alder reaction, other potential thermal decomposition pathways could involve the nitrile groups. At high temperatures, rearrangements or fragmentations involving the C-CN bonds might occur, although specific studies on this are lacking. The presence of the double bond also introduces the possibility of isomerization reactions under thermal conditions.

Oxidative Transformations

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations. Common oxidative reactions for alkenes include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, this compound oxide. The stereochemistry of the epoxidation would likely result in the formation of the exo-epoxide due to the steric hindrance of the bicyclic framework.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions would lead to the formation of the corresponding diol. The stereochemical outcome of this reaction is typically syn-dihydroxylation.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, would cleave the double bond, leading to the formation of dicarbonyl compounds.

The presence of the electron-withdrawing nitrile groups would likely decrease the electron density of the double bond, potentially making it less reactive towards electrophilic oxidizing agents compared to unsubstituted bicyclo[2.2.2]octene.

Oxidative Decarboxylation Reactions

The oxidative decarboxylation of dicarboxylic acid analogues of this compound, particularly using lead tetraacetate, is a reaction of significant interest. This process often does not lead to a simple loss of carbon dioxide but is frequently accompanied by skeletal rearrangements.

Detailed research on analogues such as 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid has shown that treatment with lead tetraacetate yields not only the expected bicyclo[2.2.2]octenone but also products that have rearranged to a bicyclo[3.2.1]octane system. wikipedia.orgnumberanalytics.com This rearrangement is proposed to occur through the oxidative decarboxylation of a single carboxylic acid group, which generates a carbocation intermediate. This intermediate then undergoes a 1,2-acyl migration, leading to the more stable bicyclo[3.2.1]octane framework. wikipedia.orgimperial.ac.uk

The mechanism for the oxidative decarboxylation of bicyclic acids by lead tetraacetate is understood to proceed through both a carbonium ion and a non-carbonium ion pathway. youtube.com The formation of organolead intermediates is indicated, which can then lead to acetate (B1210297) products, in the case of acetic acid being present as a solvent or co-solvent, with retention of stereochemistry via a non-carbonium ion route. youtube.com However, the pathway that leads to rearrangement involves the formation of a discrete carbocation. The Hunsdiecker reaction, which involves the reaction of silver salts of carboxylic acids with halogens, is a related decarboxylative halogenation that proceeds via radical intermediates. libretexts.orgchemtube3d.commychemblog.com

Starting Material Reagents Major Products Proposed Intermediate Reference(s)
6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acidLead tetraacetate, Pyridine1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one and rearranged bicyclo[3.2.1]octane productsCarbocation wikipedia.orgnumberanalytics.com
5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acidLead tetraacetateRearranged bicyclo[3.2.1]octane productCarbocation via 1,2-acyl migration wikipedia.org
Bicyclo[2.2.2]octane-2-carboxylic acidLead tetraacetateAcetatesOrganolead intermediate, Carbocation youtube.com

Ozonolysis Mechanisms

Ozonolysis of the olefinic bond in this compound is predicted to proceed via the Criegee mechanism. chemtube3d.comlibretexts.org This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).

In the case of this compound, the cleavage of the double bond would lead to the formation of a single product since the original olefin is part of a cyclic system. The resulting product would be a substituted cyclopentane (B165970) dialdehyde, with the two carbon atoms of the original double bond being converted to aldehyde functionalities. The work-up conditions following the ozonolysis determine the final products. Reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield the dialdehyde, while oxidative work-up (e.g., with hydrogen peroxide) would furnish the corresponding dicarboxylic acid. Studies on the ozonolysis of related bicyclic systems, such as bicyclo[2.2.1]heptene derivatives, have shown that unexpected rearrangements can occur, influenced by the electrophilic character of the carbonyl oxide intermediate. nih.gov

Acid-Catalyzed Rearrangements and Skeletal Reorganizations

The bicyclo[2.2.2]octane framework is susceptible to acid-catalyzed rearrangements, which typically lead to the thermodynamically more stable bicyclo[3.2.1]octane system. These transformations are classic examples of Wagner-Meerwein rearrangements, which proceed through carbocation intermediates. wikipedia.orgnumberanalytics.comyoutube.comlumenlearning.com

The initiation of the rearrangement often involves the protonation of a hydroxyl group or the departure of a good leaving group from a carbon on the bicyclic skeleton, generating a carbocation. This carbocation then undergoes a 1,2-shift of a carbon-carbon bond of the bicyclic framework to relieve ring strain and/or to form a more stable carbocation.

Migration of Carbonitrile Groups

The direct migration of the carbonitrile groups in this compound during acid-catalyzed rearrangements is not extensively documented in the literature. Generally, in Wagner-Meerwein rearrangements, the migratory aptitude follows the order: aryl > hydride > alkyl. The migration of a carbonitrile group is less common. However, the strong electron-withdrawing nature of the nitrile group can significantly influence the stability of adjacent carbocations. A carbocation formed on a carbon atom bearing a nitrile group would be destabilized. Therefore, any rearrangement is likely to proceed in a way that avoids the formation of a carbocation at the C2 or C3 positions. It is more probable that the skeletal rearrangement of the bicyclo[2.2.2]octane framework occurs first, and the carbonitrile groups remain attached to their original carbon atoms throughout the process, unless specific reaction conditions promote their participation or elimination. The nitrile group can participate in neighboring group interactions under certain conditions, but this is more commonly observed in the context of substitution reactions rather than skeletal rearrangements. nih.gov

Rearrangements to Bicyclo[3.2.1]octane Systems

The rearrangement of the bicyclo[2.2.2]octane skeleton to the bicyclo[3.2.1]octane system is a well-documented and facile process that occurs under various conditions that promote the formation of a carbocation intermediate. wikipedia.orgnumberanalytics.comimperial.ac.uk As mentioned in the context of oxidative decarboxylation, the treatment of bicyclo[2.2.2]oct-5-ene dicarboxylic acid analogues with lead tetraacetate leads to rearranged bicyclo[3.2.1]octane products. wikipedia.orgnumberanalytics.com

Similarly, solvolysis of bicyclo[2.2.2]octyl derivatives with good leaving groups also results in the formation of bicyclo[3.2.1]octyl products. For instance, the solvolysis of exo-2-bicyclo[2.2.2]octyl tosylate gives products with the bicyclo[3.2.1]octane skeleton. This is attributed to the formation of a carbocation that rearranges to the more stable bicyclo[3.2.1]octyl cation. The driving force for this rearrangement is the relief of torsional strain present in the eclipsed conformations of the ethano bridges in the bicyclo[2.2.2]octane system.

Reaction Type Starting Material/Substrate Conditions Outcome Reference(s)
Oxidative Decarboxylation6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acidLead tetraacetateRearrangement to bicyclo[3.2.1]octane system wikipedia.orglibretexts.org
Solvolysisexo-Bicyclo[3.2.1]octane-6-toluene-p-sulphonateBuffered AcetolysisFormation of 2-bicyclo[2.2.2]octyl acetate
Acid-Catalyzed Rearrangement2-vinylbicyclo[2.2.2]octenolsBasic or NeutralRing expansion to bicyclo[3.2.2]heptenones

Stereoelectronic Effects on Reaction Rates and Selectivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a crucial role in the chemistry of this compound. The rigid conformation of the bicyclic system imposes specific geometric constraints on the interacting orbitals, thereby affecting reaction rates and selectivity.

For instance, in nucleophilic additions to the carbonyl groups of related bicyclo[2.2.2]octanones, the stereochemical outcome is often dictated by the accessibility of the carbonyl carbon from the exo or endo face. The presence of the ethano bridges can sterically hinder one face, while stereoelectronic effects, such as the alignment of the incoming nucleophile's HOMO with the carbonyl's LUMO, also play a significant role. The concept of anchimeric assistance, or neighboring group participation, is a key stereoelectronic effect where a nearby group with lone pairs or pi electrons can accelerate a reaction and influence its stereochemistry. In the case of this compound, the pi electrons of the double bond and the lone pairs of the nitrile groups could potentially participate in reactions at other sites of the molecule.

Elimination Reactions

Elimination reactions in the bicyclo[2.2.2]octane system are often challenging due to the geometric constraints of the framework. For a bimolecular elimination (E2) reaction to occur efficiently, a periplanar arrangement of the hydrogen and the leaving group is required. In the rigid bicyclo[2.2.2]octane skeleton, achieving the ideal anti-periplanar geometry can be difficult.

Interestingly, attempts to synthesize 1,4-disubstituted bicyclo[2.2.2]-2,5-octadiene through a bis-elimination reaction on a 2,5-disubstituted bicyclo[2.2.2]octane-1,4-dicarboxylate were unsuccessful. nih.gov The expected diene was not isolated; instead, derivatives of terephthalic acid were obtained. This outcome is attributed to the instability of the bicyclooctadiene product, which readily undergoes a retro-Diels-Alder reaction to form a stable aromatic ring (a derivative of benzene) and an alkene. nih.gov This facile retro-Diels-Alder reaction is a characteristic feature of the bicyclo[2.2.2]octadiene system, especially when substituted with electron-withdrawing groups that stabilize the diene formed upon fragmentation.

Advanced Structural Analysis and Spectroscopic Characterization of Bicyclo 2.2.2 Oct 5 Ene 2,3 Dicarbonitrile

X-ray Crystallography Studies

The crystal packing of molecules is dictated by a network of non-covalent interactions. In the crystal structure of 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile, the molecules are stabilized by intermolecular C–H⋯N hydrogen bonds. researchgate.net These interactions involve a hydrogen atom bonded to a carbon atom acting as a hydrogen bond donor and the nitrogen atom of the nitrile group acting as an acceptor. Furthermore, C–H⋯π interactions are observed, where a C-H bond interacts with the π-system of an aromatic ring or a double bond in a neighboring molecule. researchgate.net These weak hydrogen bonds play a crucial role in the formation of the supramolecular architecture of the crystal.

Table 1: Selected Bond Lengths for a Bicyclo[2.2.2]oct-5-ene Derivative (Note: Data is for 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile and is illustrative for the bicyclic system)

BondLength (Å)
C=C1.335(3)
C-C (bridgehead)1.558(3) - 1.567(3)
C-C (ethano bridge)1.532(3) - 1.541(3)
C-CN1.481(3) - 1.485(3)
C≡N1.141(3) - 1.144(3)

Table 2: Selected Bond Angles for a Bicyclo[2.2.2]oct-5-ene Derivative (Note: Data is for 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile and is illustrative for the bicyclic system)

AngleDegree (°)
C-C=C122.2(2) - 122.9(2)
C-C-C (in ring)108.3(2) - 110.8(2)
C-C-CN110.1(2) - 112.5(2)

Table 3: Selected Torsion Angles for a Bicyclo[2.2.2]oct-5-ene Derivative (Note: Data is for 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile and is illustrative for the bicyclic system)

Torsion AngleDegree (°)
C-C-C-C (boat)55.1(2) - 61.3(2)
C-C-C=C-1.1(4)

The conformation of non-planar rings can be quantitatively described by puckering parameters. For the three six-membered rings in the bicyclo[2.2.2]oct-5-ene unit of 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile, the Cremer and Pople puckering parameters confirm the distorted boat conformations. researchgate.net These parameters provide a more detailed and unambiguous description of the ring shape than simple qualitative descriptors.

Table 4: Puckering Parameters for the Constituent Rings of a Bicyclo[2.2.2]oct-5-ene Derivative (Note: Data is for 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile)

RingQ (Å)θ (°)φ (°)Conformation
Cyclohexene (B86901) Ring A0.542(2)60.1(2)125.3(2)Distorted Boat
Cyclohexene Ring B0.539(2)119.8(2)305.1(2)Distorted Boat
Ethano Bridge Ring C0.981(2)88.9(1)178.9(2)Distorted Boat

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, bridgehead, and bridge protons. The chemical shifts (δ) of these protons are influenced by the anisotropic effects of the double bond and the nitrile groups. The vinyl protons would appear at the most downfield region, followed by the bridgehead protons, and then the protons of the ethano bridges. The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles between them, which can help to confirm the stereochemistry of the molecule.

The ¹³C NMR spectrum would show signals for the olefinic carbons, the quaternary carbons of the nitrile groups, the bridgehead carbons, and the carbons of the ethano bridges. The assignment of the quaternary carbon signals, particularly those of the nitrile groups, can be challenging due to their long relaxation times and lack of directly attached protons. d-nb.info Specialized NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are often employed to unambiguously assign these signals.

While a complete, assigned NMR dataset for the parent this compound is not detailed in the searched literature, the general features can be predicted based on the known spectra of related bicyclo[2.2.2]octane and bicyclo[2.2.2]octene derivatives. umich.edu

Table 5: Predicted ¹H and ¹³C NMR Spectral Features for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected MultiplicityNotes
¹H (Vinyl)6.0 - 6.5MultipletDownfield due to the double bond.
¹H (Bridgehead)3.0 - 3.5MultipletDeshielded by adjacent functionalities.
¹H (Aliphatic Bridge)1.5 - 2.5MultipletComplex coupling patterns are expected.
¹³C (C≡N)115 - 125SingletQuaternary carbons, typically weak signals.
¹³C (C=C)130 - 140SingletOlefinic carbons.
¹³C (Bridgehead)40 - 50DoubletCarbons at the junction of the rings.
¹³C (Aliphatic Bridge)25 - 35TripletCarbons of the ethano bridges.

Stereochemical Assignments through NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assigning the stereochemistry of this compound. The relative orientation of the two nitrile groups—whether they are on the same side (cis, leading to an endo or exo adduct) or on opposite sides (trans) of the bicyclic ring—profoundly influences the chemical environment of the hydrogen and carbon atoms.

The stereochemistry is typically elucidated by a combination of ¹H and ¹³C NMR experiments, including 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and especially NOESY (Nuclear Overhauser Effect Spectroscopy).

Chemical Shifts (δ): The chemical shifts of the protons (¹H) and carbons (¹³C) are highly sensitive to their stereochemical environment. For instance, the protons at C2 and C3 will exhibit different chemical shifts depending on their endo or exo orientation relative to the double bond. The olefinic protons (H5 and H6) and the bridgehead protons (H1 and H4) also provide key diagnostic signals.

Coupling Constants (J): The through-bond scalar coupling (J-coupling) between adjacent protons provides dihedral angle information, as described by the Karplus equation. The magnitude of the coupling constant between H2-H3, H1-H2, and H3-H4 can help differentiate between possible stereoisomers.

Nuclear Overhauser Effect (NOE): NOESY experiments are critical for unambiguous stereochemical assignment. NOE correlations are observed between protons that are close in space, regardless of whether they are bonded. For example, in an endo isomer, a spatial correlation would be expected between the protons at C2 and C3 and the nearby protons of the ethano-bridge. In a study of a related bicyclo[2.2.2]octadiene complex, NOESY data was instrumental in assigning the endo stereochemistry by observing correlations between specific bridge and ligand protons. acs.org

Table 1: Expected ¹H NMR Data for Stereochemical Determination

Proton Expected Chemical Shift Range (ppm) Key Coupling Interactions (J-coupling) Expected NOE Correlations (Example for endo isomer)
H1, H4 (Bridgehead) 3.0 - 3.5 J(H1,H2), J(H1,H6), J(H4,H3), J(H4,H5) H2, H3, H7, H8
H2, H3 (Nitrile-bearing) 3.2 - 3.8 J(H2,H3), J(H1,H2), J(H4,H3) H1, H4, H5/H6 (depending on isomer)
H5, H6 (Olefinic) 6.0 - 6.5 J(H5,H6), J(H1,H6), J(H4,H5) Bridgehead and adjacent bridge protons
H7, H8 (Ethano-bridge) 1.2 - 2.0 Geminal and vicinal couplings Bridgehead and C2/C3 protons

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the key functional groups present in the this compound molecule, providing confirmatory evidence of its structure.

The primary application of IR and Raman spectroscopy for this compound is the confirmation of the nitrile (–C≡N) and alkene (C=C) functional groups introduced during the Diels-Alder synthesis.

Nitrile (–C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a characteristic, sharp absorption band in the IR spectrum. This band typically appears in the range of 2260–2200 cm⁻¹. Its intensity can vary from medium to weak. In a closely related compound, 1-methoxy-5-oxobicyclo[2.2.2]oct-7-ene-2,3-dicarbonitrile, the nitrile stretch was observed at 2245 cm⁻¹. acs.org This region is generally free from other common absorptions, making the nitrile peak a reliable diagnostic marker. In Raman spectroscopy, the C≡N stretch is also readily observed and is often strong.

Alkene (C=C) Stretching: The carbon-carbon double bond within the bicyclic framework results in a vibrational mode in the 1680–1620 cm⁻¹ region. For non-conjugated, cyclic alkenes, this peak is often of weak to medium intensity in the IR spectrum. The symmetry of the molecule can affect the IR activity of this mode; in highly symmetric cases, the C=C stretch may be weak or absent in the IR spectrum but strong and easily identifiable in the Raman spectrum.

Alkene C-H Stretching: The stretching vibrations of the vinylic C-H bonds (=C-H) are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3100–3010 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Nitrile C≡N Stretch 2260 - 2200 Medium to Weak, Sharp
Alkene C=C Stretch 1680 - 1620 Medium to Weak
Vinylic C-H =C-H Stretch 3100 - 3010 Medium
Aliphatic C-H -C-H Stretch 3000 - 2850 Strong

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound, which helps to confirm its elemental composition and structural arrangement.

Under electron ionization (EI) conditions, the molecule will first form a molecular ion (M⁺), the peak for which should correspond to the molecular weight of C₁₀H₁₀N₂ (158.19 g/mol ). The key to confirming the bicyclic structure lies in its characteristic fragmentation pathways.

Retro-Diels-Alder (rDA) Reaction: The most significant fragmentation pathway for compounds formed via a Diels-Alder reaction is the retro-Diels-Alder reaction. chemguide.co.uk Upon ionization, the molecular ion can undergo a cycloreversion, breaking down into its original diene and dienophile components. chemguide.co.uk For this compound, this would result in the formation of a 1,3-cyclohexadiene (B119728) radical cation (m/z = 80) and a neutral dinitrile (fumaronitrile or maleonitrile (B3058920), MW = 78), or vice versa. The detection of a significant peak at m/z = 80 would be strong evidence for the bicyclo[2.2.2]octene core structure.

Loss of Small Molecules: Other potential fragmentation patterns include the loss of small, stable neutral molecules such as HCN (loss of 27 amu) from the parent ion or subsequent fragments.

The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₀H₁₀N₂) with high precision, distinguishing it from other potential compounds with the same nominal mass.

Table 3: Expected Key Fragments in the Mass Spectrum

m/z Value Identity of Fragment Fragmentation Pathway
158 [C₁₀H₁₀N₂]⁺ Molecular Ion (M⁺)
80 [C₆H₈]⁺ 1,3-Cyclohexadiene radical cation from retro-Diels-Alder
78 [C₄H₂N₂]⁺ Dinitrile radical cation from retro-Diels-Alder
131 [M - HCN]⁺ Loss of hydrogen cyanide

Stereochemistry and Chirality in Bicyclo 2.2.2 Oct 5 Ene 2,3 Dicarbonitrile Research

Enantioselective Synthesis and Resolution Methods

The synthesis of enantiomerically pure Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a key challenge for its application in asymmetric synthesis and materials science. While direct enantioselective synthesis of this specific dinitrile is not extensively documented in readily available literature, general strategies for related bicyclo[2.2.2]octane systems provide a framework for potential approaches.

One prominent method for achieving enantioselectivity in the formation of the bicyclo[2.2.2]octane core is through asymmetric Diels-Alder reactions. This can be accomplished by using chiral catalysts, chiral auxiliaries on the diene or dienophile, or chiral reagents. For instance, metal-free, organocatalytic tandem reactions have been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities. rsc.org Although focused on a different derivative, this approach highlights the potential for using chiral organic bases to control the stereochemical outcome of the cycloaddition.

In cases where a racemic or diastereomeric mixture of this compound is synthesized, resolution methods are employed to separate the enantiomers. Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography, followed by the removal of the resolving agent.

A modern and powerful technique for determining the enantiomeric excess (ee) of chiral compounds is through NMR spectroscopy using chiral shift reagents. For example, the enantioselectivity of related bicyclic products has been determined by ¹H NMR spectroscopy in the presence of the chiral shift reagent tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3). d-nb.info This method allows for the differentiation of enantiomers by inducing chemical shift differences in their NMR spectra.

Table 1: Potential Strategies for Enantioselective Synthesis and Resolution

MethodDescriptionKey Considerations
Asymmetric Diels-Alder Use of chiral Lewis acids, organocatalysts, or chiral auxiliaries to induce facial selectivity in the cycloaddition reaction between a 1,3-cyclohexadiene (B119728) and a dicyano-substituted dienophile.Catalyst/auxiliary selection, reaction conditions (temperature, solvent), and substrate scope.
Chiral Resolution Separation of a racemic mixture by forming diastereomeric derivatives with a chiral resolving agent (e.g., a chiral acid or base), followed by separation and recovery of the enantiomers.Availability of suitable resolving agents, efficiency of diastereomer separation.
Enzymatic Resolution Use of enzymes (e.g., lipases, esterases) to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the derivatized one.Enzyme selectivity and activity towards the dinitrile or a suitable precursor.

Diastereoselectivity in Cycloaddition Reactions

The Diels-Alder reaction, the primary method for synthesizing the bicyclo[2.2.2]octene skeleton, is inherently stereospecific and often exhibits high diastereoselectivity. masterorganicchemistry.com The relative orientation of the substituents on the newly formed six-membered ring is a critical aspect, leading to the formation of endo and exo diastereomers.

In the context of this compound synthesis from 1,3-cyclohexadiene and a dicyanoalkene, the approach of the dienophile to the diene determines the stereochemical outcome. The endo isomer is generally the kinetically favored product due to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile. masterorganicchemistry.comresearchgate.net However, the exo isomer is typically the thermodynamically more stable product. masterorganicchemistry.com

The level of endo/exo selectivity can be influenced by several factors:

Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. In some cases, Lewis acids have been shown to favor the formation of the endo adduct. mdpi.com

Reaction Temperature: Higher reaction temperatures can lead to the isomerization of the kinetic endo product to the more stable exo product, especially if the Diels-Alder reaction is reversible. cdnsciencepub.com

Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thus affect the diastereomeric ratio.

Substituents: The nature and substitution pattern of both the diene and dienophile can significantly impact the steric and electronic interactions that govern diastereoselectivity. researchgate.net

For example, studies on the Diels-Alder reaction of 1,3-cyclohexadiene with various dienophiles have demonstrated that the formation of the endo adduct is often preferred under kinetic control. researchgate.netmdpi.com The synthesis of the related endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (B1165640) is achieved diastereoselectively through the reaction of 1,3-cyclohexadiene and maleic anhydride. mdpi.comsigmaaldrich.com

Configuration Determination and Absolute Stereochemistry

The unambiguous determination of the relative and absolute stereochemistry of this compound isomers is crucial for understanding their properties and reactivity. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the relative configuration of all stereocenters. omicsdi.orgresearchgate.netresearchgate.net The resulting crystal structure can unequivocally distinguish between endo and exo isomers and determine the relative orientation of the two nitrile groups (cis or trans).

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is an indispensable tool for assigning the stereochemistry of bicyclic compounds in solution. st-andrews.ac.ukresearchgate.net

¹H NMR: The coupling constants (J-values) between protons provide valuable information about their dihedral angles, which can be used to differentiate between endo and exo isomers. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between protons, further aiding in stereochemical assignment. mdpi.com

¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. researchgate.net

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity and provide further confirmation of the structure and stereochemistry. acs.org

For related bicyclic systems, detailed NMR analysis has been used to confirm the relative configurations. mdpi.comfau.de

Table 2: Spectroscopic and Crystallographic Data for Stereochemical Elucidation

TechniqueInformation ObtainedExample Application
X-ray Crystallography Precise 3D molecular structure, absolute configuration (with anomalous dispersion), bond lengths, and angles.Confirmation of the exo or endo configuration of the dinitrile substituents. omicsdi.orgresearchgate.net
¹H NMR Spectroscopy Dihedral angles from coupling constants, through-space proximities from NOE, differentiation of diastereomers.Distinguishing between endo and exo protons based on their chemical shifts and coupling patterns. mdpi.com
¹³C NMR Spectroscopy Information on the chemical environment of each carbon atom, sensitive to stereochemical changes.Assignment of stereochemistry based on the chemical shifts of the sp³ carbons in the bicyclic framework. researchgate.net

Chiroptical Properties and Their Correlation with Molecular Structure

Chiral, enantiomerically pure samples of this compound are expected to exhibit optical activity, which can be characterized by techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. nih.govrsc.org

The chiroptical properties of a molecule are exquisitely sensitive to its three-dimensional structure. The sign and magnitude of the Cotton effects in CD spectra are directly related to the absolute configuration of the stereocenters and the conformation of the molecule. researchgate.net

For bicyclic systems, the rigid framework allows for a more direct correlation between the observed chiroptical properties and the molecular structure. The spatial arrangement of chromophores, such as the C=C double bond and the nitrile groups (C≡N), will govern the CD spectrum. researchgate.netacs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different enantiomers and conformations, aiding in the assignment of absolute configuration by comparing the calculated spectra with experimental data. researchgate.net

Isomerization Studies (endo/exo and bridgehead isomers)

The relative stability of the endo and exo isomers of this compound can lead to isomerization under certain conditions. As mentioned, the endo isomer is often the kinetic product of the Diels-Alder reaction, while the exo isomer is typically the thermodynamic product.

Thermal Isomerization: Heating can provide the necessary activation energy to overcome the barrier for isomerization. This process often proceeds through a retro-Diels-Alder reaction, where the molecule reverts to the starting diene and dienophile, which can then recombine to form the more stable exo adduct. cdnsciencepub.comacs.org The temperature required for isomerization depends on the stability of the adduct and the activation energy for the retro-cycloaddition. For example, thermal isomerization of bicyclo[4.2.0]oct-2-enes to bicyclo[2.2.2]oct-2-enes has been observed at 300 °C. acs.org Similarly, thermal isomerization has been used to synthesize exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides from the corresponding trans-diacids. jst.go.jp

Acid-Catalyzed Isomerization: The presence of an acid catalyst can facilitate isomerization by protonating one of the functional groups, which can lower the activation energy for bond cleavage and rearrangement. While specific studies on the acid-catalyzed isomerization of this compound are scarce, acid-catalyzed rearrangements are a known phenomenon in related bicyclic systems. dss.go.th For instance, treatment of certain bicyclo[2.2.2]octene derivatives with methanesulfonic acid has been shown to induce isomerization and rearrangement. dss.go.th

Isomerization can also potentially involve the bridgehead positions, although this would require more drastic conditions involving skeletal rearrangements, such as 1,3-sigmatropic shifts, which have been studied in related bicyclic systems. acs.org

Theoretical Studies and Computational Chemistry on Bicyclo 2.2.2 Oct 5 Ene 2,3 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of bicyclic systems due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT methods are widely used to predict geometries, electronic structures, and reaction energetics for compounds like Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile. nih.govresearchgate.net

The geometry of bicyclo[2.2.2]octene derivatives is a key determinant of their reactivity. DFT calculations, often using functionals like B3LYP or M06-2X, are employed to find the minimum energy structures. acs.orgrsc.org The process of geometry optimization involves adjusting the molecular structure to find a stationary point on the potential energy surface. youtube.comrub.de For this compound, the boat conformation of the six-membered ring is a defining feature.

Table 1: Representative Calculated Bond Lengths and Angles for a Bicyclo[2.2.2]octene System (Note: Data is representative of the bicyclo[2.2.2]octene core and not specific to the dicarbonitrile derivative.)

ParameterTypical Calculated Value (Å or °)Computational Method
C=C (alkene)1.34B3LYP/6-31G
C-C (bridgehead)1.55B3LYP/6-31G
C-C (ethane bridge)1.54B3LYP/6-31G
Dihedral Angle (C1-C2-C3-C4)0B3LYP/6-31G

Frontier Molecular Orbital (FMO) theory is crucial for understanding pericyclic reactions, positing that the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's feasibility. numberanalytics.comlibretexts.org In the context of the Diels-Alder reaction to form this compound, the HOMO of 1,3-cyclohexadiene (B119728) and the LUMO of dicyanoethylene are of primary importance. wikipedia.orgresearchgate.net

The electron-withdrawing nature of the two cyano groups in dicyanoethylene significantly lowers the energy of its LUMO, making it a potent dienophile. This lowering of the LUMO energy reduces the HOMO-LUMO energy gap between the diene and dienophile, leading to a more favorable interaction and a faster reaction rate.

Table 2: Calculated Frontier Molecular Orbital Energies for Reactants in a Representative Diels-Alder Reaction (Note: Data is for the reaction of cyclopentadiene (B3395910) with various cyanoalkenes, analogous to the formation of the target compound.)

MoleculeHOMO Energy (eV)LUMO Energy (eV)Computational Method
Cyclopentadiene-8.61.5B3LYP/6-31G
Ethene-10.22.5B3LYP/6-31G
Acrylonitrile-10.9-0.1B3LYP/6-31G
trans-1,2-Dicyanoethylene-11.5-1.0B3LYP/6-31G
1,1-Dicyanoethylene-11.4-1.2B3LYP/6-31G*

Computational chemists can model the transition state of the Diels-Alder reaction to understand its structure and calculate the activation energy (ΔE‡). ic.ac.uk For the reaction between 1,3-cyclohexadiene and dicyanoethylene, a concerted, though possibly asynchronous, transition state is expected. acs.orglibretexts.org DFT calculations have been shown to be effective in predicting activation barriers for such reactions. rsc.orgresearchgate.net

Studies on the Diels-Alder reactions of cyclic dienes with cyano-substituted ethylenes have shown that increasing the number of cyano groups on the dienophile generally lowers the activation energy, thus accelerating the reaction. researchgate.net The activation enthalpy for the reaction of cyclopentadiene with fumaronitrile (B1194792) (trans-1,2-dicyanoethylene) has been computationally studied, providing an analogue for the formation of this compound.

Table 3: Calculated Activation Enthalpies for Diels-Alder Reactions of Cyclopentadiene with Cyanoalkenes (Note: This data is for analogous reactions and serves as a reference.)

DienophileCalculated ΔH‡ (kcal/mol)Computational Method
Ethene23.8B3LYP/6-31G
Acrylonitrile18.5B3LYP/6-31G
Fumaronitrile14.1B3LYP/6-31G
Maleonitrile (B3058920)15.4B3LYP/6-31G
1,1-Dicyanoethylene12.9B3LYP/6-31G*

Ab Initio and Other High-Level Quantum Chemical Methods

While DFT is a workhorse for many computational studies, higher-level ab initio methods can provide benchmark-quality data, especially for reaction energies and barriers.

The accuracy of various computational methods for pericyclic reactions is a subject of ongoing research. Studies have compared the performance of different DFT functionals and ab initio methods against high-accuracy experimental or theoretical benchmarks. For Diels-Alder reactions, methods like CBS-QB3 and G3 have been shown to provide reliable activation enthalpies. researchgate.net Among DFT functionals, M06-2X and MPW1K have demonstrated good performance in predicting substituent effects on activation barriers for reactions involving cyanoalkenes. researchgate.net In contrast, the widely used B3LYP functional has shown some limitations in accurately predicting the activation enthalpies for reactions with multiple cyano groups. researchgate.net

Analysis of Stereoelectronic Effects

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are critical in understanding the behavior of this compound. In the context of its formation via the Diels-Alder reaction, stereoelectronic effects dictate the preference for the endo transition state, a common feature in reactions involving cyclic dienes. libretexts.org This preference is often attributed to secondary orbital interactions, where the p-orbitals of the substituent on the dienophile (in this case, the nitrile groups) interact favorably with the developing pi-system of the diene in the transition state. nih.gov

Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of molecules, including their crystal packing, solubility, and interactions with biological targets. For this compound, several types of non-covalent interactions are anticipated to play a significant role. The nitrile groups are capable of acting as hydrogen bond acceptors and can participate in dipole-dipole interactions. nih.gov The carbon-carbon double bond can engage in π-stacking and other π-system interactions. Furthermore, the C-H bonds of the bicyclic framework can act as weak hydrogen bond donors.

While specific studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous bicyclic systems. For instance, computational analysis of bicyclo[1.1.1]pentane derivatives has utilized Hirshfeld surface analysis and Density Functional Theory (DFT) to characterize non-covalent interactions such as halogen bonding and various hydrogen bonds. researchgate.net Similar methodologies can be applied to this compound to map its electrostatic potential and predict the nature and strength of its intermolecular contacts.

The nitrile group, in particular, is a versatile participant in non-covalent interactions. It can form hydrogen bonds with suitable donors and engage in hydrophobic interactions. nih.gov In the context of crystal engineering and drug design, understanding the directionality and energetics of these interactions is crucial. Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plots can provide a detailed picture of the electron density distribution and the nature of these weak interactions. nih.gov For example, studies on other nitrile-containing compounds have shown that C-H···N interactions can significantly influence crystal packing. nih.gov

A theoretical investigation into the dimerization of this compound would likely reveal several stable conformations stabilized by a combination of dipole-dipole interactions between the nitrile groups and dispersion forces involving the hydrocarbon cage. The relative orientation of the monomers would determine the dominant interactions.

Table 1: Potential Non-Covalent Interactions in this compound and Methods for Their Study

Interaction Type Participating Moieties Typical Computational Method for Analysis
Hydrogen Bonding Nitrile (acceptor), C-H (donor) DFT, QTAIM, NCI Plot
Dipole-Dipole Nitrile groups Electrostatic Potential Mapping, DFT
van der Waals Entire molecule DFT with dispersion correction, Molecular Mechanics

Molecular Dynamics Simulations (if applicable for reactivity or conformational flexibility)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational flexibility and reactivity. For a semi-rigid molecule like this compound, MD simulations can provide insights into the vibrational modes and the limited conformational changes it can undergo, such as the twisting of the bicyclic framework.

While specific MD simulations for this compound are not readily found in the literature, the application of such methods to related systems highlights their potential utility. For example, MD simulations have been employed to study the conformational and dynamic effects in the Diels-Alder reaction of 2,3-dibromobutadiene radical ions with maleic anhydride (B1165640), a process that forms a bicyclic system. researchgate.net These simulations can reveal whether a reaction proceeds through a concerted or stepwise mechanism and how the initial conformations and vibrational states of the reactants influence the reaction outcome. researchgate.net

The reactivity of this compound, particularly in reactions involving the double bond or the nitrile groups, could be explored using reactive MD simulations. For instance, the addition of a nucleophile to the double bond or the hydrolysis of the nitrile groups could be simulated to understand the reaction mechanism and the associated energy barriers.

Furthermore, MD simulations can be used to study the behavior of this compound in different solvent environments. This would be particularly relevant for understanding its solubility and how intermolecular interactions with solvent molecules might influence its conformation and reactivity.

Quadrupole Moments and Electronic Polarizability Investigations

The electric quadrupole moment and electronic polarizability are fundamental electronic properties that describe how the charge distribution of a molecule interacts with an external electric field and how easily the electron cloud can be distorted, respectively. These properties are crucial for understanding intermolecular forces, particularly long-range interactions.

For this compound, the presence of the electron-withdrawing nitrile groups and the π-system of the double bond are expected to result in a significant molecular dipole moment and a non-zero quadrupole moment. The quadrupole moment provides information about the non-spherical nature of the charge distribution.

While specific computational results for the quadrupole moment and electronic polarizability of this compound are not available, studies on related bicyclo[2.2.2]octane derivatives provide valuable context. Ab initio calculations on carborane analogues of bicyclo[2.2.2]octane have shown that these properties are sensitive to the nature of the cage and the substituents. science.gov For instance, 12-vertex p-carborane (B1425697) was found to have a significantly larger electronic polarizability and quadrupole moment than the corresponding bicyclo[2.2.2]octane compounds. science.gov This suggests that the electronic nature of the bicyclic framework itself plays a major role in determining these properties.

Quantum chemical calculations, such as those using DFT or Møller-Plesset perturbation theory (MP2), can be employed to accurately predict the quadrupole moments and polarizability tensors of this compound. Such calculations would likely show that the polarizability is anisotropic, with the electron density being more easily distorted along certain molecular axes.

Table 2: Calculated Electronic Properties for Analogs of this compound

Compound Property Calculated Value Computational Method Reference
1,4-Dicyanobicyclo[2.2.2]octane Dipole Moment ~0 D (due to symmetry) DFT Inferred from principles
Bicyclo[2.2.2]octane Polarizability ~11-12 ų Ab initio science.gov
12-vertex p-carborane Polarizability Significantly larger than bicyclo[2.2.2]octane Ab initio science.gov

These theoretical approaches provide a powerful framework for understanding the intricate chemical and physical properties of this compound, guiding future experimental work and the design of new molecules with tailored properties.

Derivatives and Analogues of Bicyclo 2.2.2 Oct 5 Ene 2,3 Dicarbonitrile

Synthetic Versatility through Functional Group Modification

The dinitrile functional groups in Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile are key handles for synthetic transformations. Although direct modifications on the dinitrile compound itself are not extensively detailed, the synthetic pathways to and from related functional groups are well-established for the bicyclo[2.2.2]octene core.

A primary related structure is the corresponding dicarboxylic acid anhydride (B1165640), endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, which is readily accessible via a Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and maleic anhydride. google.comchemicalbook.com This anhydride can be hydrolyzed to the corresponding dicarboxylic acid. google.com Further transformations can convert these carboxylic acid functionalities into a range of other groups. For instance, a Curtius rearrangement of a related saturated monocarboxylic acid has been used to produce an isocyanate, which was subsequently trapped to form a Cbz-protected amino ester. nih.gov

In other systems, the nitrile group itself has been shown to be reactive. In a domino reaction product featuring a bicyclo[2.2.2]octadiene skeleton with multiple cyano groups, treatment with sodium borohydride (B1222165) resulted in the elimination of one cyano group during the transformation of an imine to an amine. d-nb.info Additionally, related bicyclic carboxamides are synthesized from carboxylic acids by first converting the acid to an acid chloride with thionyl chloride, followed by reaction with an amine. google.com These examples highlight the principal methods—hydrolysis, rearrangement, and reduction/elimination—by which the functional groups on the bicyclo[2.2.2]octene scaffold can be interconverted, providing access to acids, amides, and amines from nitrile or anhydride precursors.

Bridgehead-Substituted Bicyclo[2.2.2]octene Systems

Substitution at the bridgehead carbons (C1 and C4) of the bicyclo[2.2.2]octene system creates structurally unique molecules with significant synthetic potential. rsc.org These derivatives are often challenging to synthesize due to the steric hindrance at the bridgehead positions.

Common synthetic strategies involve multi-step sequences. One method starts with 1,4-cyclohexanedione, which is converted to 1,4-diacetoxy-1,3-cyclohexadiene. This diene then undergoes a Diels-Alder reaction with maleic anhydride. The resulting adduct, now containing the bicyclo[2.2.2]octene core, can be further modified to yield various bridgehead-substituted derivatives. google.comgoogle.com Another approach describes two independent routes from 1,3-cyclohexadione to synthesize a 4-hydroxy bicyclo[2.2.2]octane-2,6-dione derivative. acs.orgfigshare.com

Researchers have also developed domino reactions to create these complex structures with high stereoselectivity. For example, a domino Michael/Michael reaction mediated by diphenylprolinol silyl (B83357) ether has been used to synthesize bicyclo[2.2.2]octane derivatives with a quaternary carbon at a bridgehead position in excellent diastereoselectivity. researchgate.net The synthesis of bicyclo[2.2.2]octene derivatives with a benzamide (B126) substituent at the bridgehead has also been achieved through a double-cycloaddition reaction of 3-benzoylamino-2H-pyran-2-ones with maleic anhydride. arkat-usa.org

Table 1: Examples of Bridgehead-Substituted Bicyclo[2.2.2]octene/octane Systems

Bridgehead Substituent(s) Starting Material(s) Key Reaction Type Reference
Hydroxy 1,3-Cyclohexadione Aldol (B89426) reactions / Oxidation acs.org
Quaternary Carbon α,β-Unsaturated aldehyde and cyclohex-2-en-1-one Domino Michael/Michael reaction researchgate.net
Benzamide 3-Benzoylamino-2H-pyran-2-ones and maleic anhydride Diels-Alder cycloaddition arkat-usa.org
Methoxy 1-Methoxy-4,5,8-trimethylbicyclo[2.2.2]oct-5-en-2-one Pinacol-type rearrangement rsc.org
Diacetoxy 1,4-Cyclohexanedione and maleic anhydride Diels-Alder cycloaddition google.com

Fused Bicyclo[2.2.2]octene Derivatives

Fusing additional rings to the bicyclo[2.2.2]octene framework generates complex polycyclic systems. The Diels-Alder reaction is the most prominent tool for creating these structures. arkat-usa.org A common strategy involves a double Diels-Alder cycloaddition of a dienophile, such as maleic anhydride, onto a 2H-pyran-2-one core. arkat-usa.orgresearchgate.net This reaction proceeds through a bicyclic bridged lactone intermediate to form bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydride derivatives. arkat-usa.org

These fused anhydride rings can be further derivatized, for instance, by reacting them with primary amines or hydrazine (B178648) to form fused succinimide (B58015) rings. mdpi.com This approach was used to create a series of compounds with a rigid ethenopyrrolo[3,4-f]isoindole scaffold, which consists of a bicyclo[2.2.2]octene fused to two N-substituted succinimide moieties. mdpi.com

Another class of fused derivatives involves the annelation of heterocyclic rings. Novel oligothiophenes have been prepared surrounded by bicyclo[2.2.2]octene (BCO) frameworks. acs.org For example, a trimer was synthesized via a Stille coupling of 2,5-dibromo-3,4-BCO-annelated thiophene (B33073) with a 2-stannylated 4,5-BCO-annelated thiophene. acs.org These BCO-fused thiophenes exhibit unique structural and electronic properties due to the steric bulk of the bicyclic units. acs.org

Unsaturated and Saturated Analogues (e.g., Dienes, Octanes)

The reactivity and properties of the bicyclo[2.2.2]octene system can be tuned by altering its degree of saturation. The parent compound of the series, this compound, contains one double bond. Related analogues include the fully saturated bicyclo[2.2.2]octane and the more unsaturated bicyclo[2.2.2]octadiene systems.

Saturated Analogues (Bicyclo[2.2.2]octanes): The conversion of the bicyclo[2.2.2]octene double bond to a single bond is typically achieved through catalytic hydrogenation. For example, an unsaturated bicyclo[2.2.2]octene dicarboxylic anhydride can be hydrogenated in the presence of platinum oxide to yield the saturated analogue. cdnsciencepub.com Similarly, an unsaturated diester was hydrogenated to the corresponding saturated ester. nih.gov These saturated systems are often used to create structural mimics of biological molecules, where the rigid, non-planar scaffold can hold appended functional groups in precise three-dimensional arrangements. nih.gov

Unsaturated Analogues (Bicyclo[2.2.2]octadienes): The synthesis of bicyclo[2.2.2]octadiene derivatives often involves intramolecular Diels-Alder reactions or metathesis. Ring-closing metathesis (RCM) has been employed on bicyclo[2.2.2]octene derivatives containing various unsaturated moieties to create propellane derivatives that feature a diene system within the bicyclic core. rsc.orgrsc.org For instance, an endo-tricyclo[4.2.2.0]deca-3,9-diene, which contains a bicyclo[2.2.2]octadiene unit, is a monomer used in ring-opening metathesis polymerization (ROMP). rsc.org

Comparison of Reactivity and Structure Across Different Functionalizations

The functionalization of the bicyclo[2.2.2]octene core significantly influences both its structure and reactivity.

Structural Effects: The rigid bicyclo[2.2.2]octene framework imposes significant steric constraints. Fusing thiophene rings to the BCO scaffold, for example, prevents π-stacking between the oligothiophene molecules due to the steric bulk of the BCO units. acs.org X-ray crystallography of these fused systems shows that the thiophene rings are substantially rotated relative to one another. acs.org Similarly, the addition of bulky substituents at the bridgehead positions can direct the stereochemical outcome of subsequent reactions.

Reactivity Effects: The electronic nature of substituents plays a critical role in the reactivity of the system, particularly in Diels-Alder reactions. In the synthesis of bridgehead-substituted derivatives from 2H-pyran-2-ones, electron-donating groups on the diene were found to decrease the required reaction time, which is consistent with a normal electron demand Diels-Alder reaction. arkat-usa.org Conversely, electron-withdrawing groups decreased the reactivity. researchgate.net

The degree of saturation is also a key determinant of reactivity. The double bond in bicyclo[2.2.2]octene derivatives is a site for various transformations, including hydrogenation to form saturated octanes, nih.gov iodolactonization, mdpi.com and metathesis reactions. rsc.org However, the bicyclo[2.2.2]octene moiety itself is noted for its high stability, which can sometimes prevent it from participating in reactions like ring-rearrangement metathesis (RRM), allowing for selective reactions at other unsaturated sites in the molecule. rsc.orgrsc.org In contrast, the fully saturated bicyclo[2.2.2]octane system is chemically more inert, making it an excellent rigid scaffold for positioning functional groups without interference from the core structure. nih.gov The oxidative scission of bicyclo[2.2.2]octenones has been explored, demonstrating that selective cleavage of C-C bonds can be achieved to yield highly functionalized cyclohexene (B86901) frameworks, showcasing another mode of reactivity. acs.orgnih.gov

Table 2: Comparison of Bicyclo[2.2.2]octene Analogues

Analogue Type Key Structural Feature Common Synthetic Route Typical Reactivity Reference
Bicyclo[2.2.2]octene One C=C double bond Diels-Alder of 1,3-cyclohexadiene Addition reactions (hydrogenation, halogenation), metathesis, oxidative cleavage rsc.orgnih.govmdpi.com
Bicyclo[2.2.2]octane Fully saturated framework Hydrogenation of octene analogue Generally inert, serves as a rigid scaffold google.comnih.gov
Bicyclo[2.2.2]octadiene Two C=C double bonds Intramolecular Diels-Alder, metathesis Ring-opening metathesis polymerization (ROMP), cycloadditions rsc.org
Fused Bicyclooctene Additional ring fused to core Double Diels-Alder reaction Reactivity of fused ring (e.g., anhydride opening) and remaining double bond arkat-usa.orgmdpi.com
Bridgehead-Substituted Substituent at C1 and/or C4 Multi-step synthesis, domino reactions Sterically directed reactions, reactivity influenced by substituent electronics researchgate.netarkat-usa.org

Advanced Applications in Chemical Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The bicyclo[2.2.2]octene skeleton is a foundational component in the synthesis of intricate and biologically significant molecules. Its rigid structure provides a predictable three-dimensional scaffold, which is crucial for constructing complex molecular architectures.

The Diels-Alder reaction is a primary method for constructing the bicyclo[2.2.2]octene core. arkat-usa.orgresearchgate.net For instance, the reaction of 2H-pyran-2-ones with maleic anhydride (B1165640) can yield bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydride derivatives. arkat-usa.org These adducts can be further modified to create a variety of complex structures. One notable application is in the synthesis of propellanes, which are Y-shaped tricyclic molecules. A convenient method for synthesizing propellanes containing a bicyclo[2.2.2]octene unit involves a sequence of Diels-Alder reaction, C-allylation, and ring-closing metathesis (RCM). rsc.orgnih.gov

Furthermore, the bicyclo[2.2.2]octenone system, readily accessible through the cycloaddition of masked o-benzoquinones, can be transformed into diverse and highly functionalized cyclohexene (B86901) frameworks. acs.org This is achieved through selective oxidative scission of the C1-C2 bond, demonstrating the versatility of the bicyclo[2.2.2]octene scaffold in accessing a variety of molecular structures. acs.org The development of asymmetric syntheses has also led to the creation of highly functionalized, optically active bicyclo[2.2.2]octene derivatives, which are valuable chiral building blocks for natural product synthesis, such as ryanodine. researchgate.net

The inherent strain and reactivity of the bicyclo[2.2.2]octene framework also allow for various chemical transformations. For example, fused bicyclo[2.2.2]octenes with succinic anhydride rings can be derivatized with amines or hydrazine (B178648) to produce compounds with potential therapeutic applications, such as inhibitors for the SARS-CoV-2 main protease. nih.gov

Precursors for Polymer Monomers and Specialty Polymers

The rigid and thermally stable nature of the bicyclo[2.2.2]octane unit makes it an excellent component for specialty polymers. Bicyclo[2.2.2]octane diols and diacids are utilized as monomers in the production of polymers with enhanced properties. google.com

One of the key applications is in the synthesis of high-performance polyimides. Polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride exhibit high thermal stability and solubility in organic solvents, making them suitable for various industrial applications. mdpi.com The incorporation of the rigid bicyclo[2.2.2]octene structure into the polymer backbone can improve mechanical and thermal properties.

Derivatives such as endo-tricyclo[4.2.2.02,5]decene are valuable monomers for ring-opening metathesis polymerization (ROMP) to produce block copolymers. rsc.orgnih.gov The high reactivity of the cyclobutene (B1205218) moiety in this monomer facilitates rapid polymerization. nih.gov This approach has been used to synthesize dendronized polymers with highly extended conformations and narrow polydispersity indices. researchgate.net

The versatility of the bicyclo[2.2.2]octene framework allows for the creation of a wide range of functional monomers for well-controlled ROMP polymerizations, leading to materials with tailored properties. researchgate.net

Molecular Photoswitches and Energy Storage Systems Based on Related Scaffolds

The bicyclo[2.2.2]octadiene (BOD) framework, a related scaffold, has emerged as a promising candidate for molecular solar thermal (MOST) energy storage systems. diva-portal.orgrsc.orgresearchgate.net These systems operate on the principle of a reversible photoisomerization between two states, allowing for the capture, storage, and controlled release of solar energy.

The norbornadiene-quadricyclane (NBD-QC) system is a well-studied example of a molecular photoswitch based on a similar bridged bicyclic structure. nih.govnih.govresearchgate.netacs.orgacs.org The photoinduced [2+2] cycloaddition converts NBD to the high-energy QC isomer, storing solar energy. researchgate.netacs.org This energy can be released as heat upon thermal or catalytic reversion to NBD.

Similarly, bicyclooctadienes (BODs) can undergo a photoinduced transformation to the higher-energy tetracyclooctanes (TCOs). rsc.orgresearchgate.net The BOD/TCO system has shown significantly higher energy storage densities (143–153 kJ/mol) compared to the corresponding norbornadiene derivatives. chalmers.se Research has focused on engineering the molecular structure of these photoswitches to improve properties such as solar spectrum match, energy storage density, and the half-life of the metastable isomer. acs.orgresearchgate.net For instance, introducing donor-acceptor groups can red-shift the absorption spectrum for better solar energy capture. acs.org

Properties of Bicyclo[2.2.2]octadiene-based Molecular Photoswitches
SystemEnergy Storage Density (kJ/mol)Key Features
BOD/TCO143–153Higher energy storage than NBD/QC systems. chalmers.se
NBD/QCUp to 124Well-studied system with tunable properties. chalmers.se

Development of Novel Catalytic Ligands from Bicyclo[2.2.2]octene Frameworks

The rigid and well-defined stereochemistry of the bicyclo[2.2.2]octene framework makes it an ideal scaffold for the design of chiral ligands for asymmetric catalysis. These ligands can create a specific chiral environment around a metal center, enabling highly enantioselective transformations.

Derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been synthesized and investigated as chiral catalysts. nih.govacs.org For example, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), derived from ABOC, has been used to create new chiral ligands that are effective in copper-catalyzed asymmetric Henry reactions. nih.govacs.org Tripeptide catalysts containing the ABOC residue have also shown high enantioselectivity in aldol (B89426) reactions. nih.govacs.org

Another example is cis-2,5-diaminobicyclo[2.2.2]octane, which serves as a chiral scaffold for "salen" type ligands. acs.org These ligands can encapsulate various transition metals to form complexes that catalyze a range of asymmetric reactions, including Nozaki-Hiyama-Kishi allylations and hetero-Diels-Alder cycloadditions. acs.org The predictable stereochemical outcome of these reactions is attributed to the well-defined geometry of the bicyclooctane scaffold. acs.org

Q & A

What are the established synthetic methodologies for bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, and how do reaction conditions impact yield?

Basic
The compound is typically synthesized via Diels-Alder reactions or cycloadditions. For example, a DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed method enables the formation of bicyclic nitriles through [4+2] cycloaddition between electron-deficient dienophiles and conjugated dienes, achieving yields up to 72% under optimized conditions . Alternatively, thermal cycloaddition of 1,3-cyclohexadiene-2-carbonitrile with tetracyanoethylene at 85–115°C produces derivatives like bicyclo[2.2.2]oct-5-ene-2,2,3,3,5-pentacarbonitrile, with recrystallization from benzene improving purity . Key factors include temperature control, solvent selection, and stoichiometric ratios of reactants.

How is this compound characterized, and what analytical techniques are essential?

Basic
Structural confirmation relies on NMR spectroscopy (e.g., vinyl proton signals at 3.00 τ in 1H^1H-NMR) and IR spectroscopy for nitrile group identification (~2200 cm1^{-1}) . Physical properties such as melting point (214–215°C with decomposition above 205°C) and density (1.3 g/cm3^3) are critical for purity assessment . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular geometry in advanced studies.

How do substituent electronic effects influence regioselectivity in Diels-Alder reactions involving this compound?

Advanced
Electron-withdrawing groups (e.g., nitriles) enhance dienophilicity, favoring endo selectivity in cycloadditions. For example, DABCO catalysis stabilizes transition states via hydrogen bonding, directing nitrile groups to equatorial positions in the bicyclic product . Computational studies (DFT) reveal that substituent-induced ring strain and torsional steering affect product distribution, with bulky groups favoring equatorial isomers to minimize steric hindrance .

What challenges arise in stereocontrol during functionalization (e.g., hydrogenation, epoxidation)?

Advanced
Catalytic hydrogenation of the double bond in bicyclo[2.2.2]oct-5-ene derivatives requires careful selection of catalysts (e.g., Pd/C or PtO2_2) to avoid over-reduction or ring-opening. Epoxidation with peracids (e.g., mCPBA) proceeds with "normal" stereochemistry but may lead to side reactions if the nitrile groups participate in coordination . Stereochemical outcomes are monitored via 1H^1H-NMR coupling constants and NOE experiments to confirm axial/equatorial configurations.

How do radical-generating conditions affect rearrangements of bicyclo[2.2.2]octane derivatives?

Advanced
Under radical conditions (e.g., AIBN/nn-Bu3_3SnH), bicyclo[2.2.2]oct-5-en-2-yl radicals undergo strain-driven rearrangements to bicyclo[3.2.1]oct-6-en-2-yl radicals. Product ratios depend on substituent radical-stabilizing effects (e.g., phenyl groups favor bicyclo[3.2.1] products) and torsional steering during transition states. Electron paramagnetic resonance (EPR) and kinetic studies are used to track radical intermediates .

What biomimetic strategies enable total synthesis of bicyclo[2.2.2]diazaoctane alkaloids from this scaffold?

Advanced
Brevianamide alkaloids are synthesized via biomimetic cascade reactions, where this compound derivatives act as precursors. Key steps include enzymatic-like cyclizations and oxidative dimerization, guided by biosynthetic hypotheses. For example, photochemical [2+2] cycloadditions mimic fungal enzymatic pathways to generate diazaoctane cores . High-throughput screening optimizes reaction conditions (pH, solvent polarity) to emulate natural biosynthesis.

How can computational modeling predict stability and reactivity trends?

Advanced
DFT calculations assess ring strain (estimated ~30 kcal/mol for bicyclo[2.2.2]octane) and frontier molecular orbital (FMO) energies to predict reactivity in cycloadditions. Substituent effects (e.g., nitriles lowering LUMO energy) are quantified to explain regioselectivity. Molecular dynamics simulations model solvent interactions and transition-state geometries, aiding in catalyst design .

What strategies mitigate decomposition during storage or handling?

Basic
Stability is maintained by storing the compound under inert atmospheres (N2_2) at –20°C, avoiding moisture and light. Decomposition products (e.g., hydrolyzed amides) are monitored via TLC or HPLC. Handling protocols recommend PPE (gloves, goggles) and fume hoods to prevent inhalation of nitrile vapors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.